molecular formula C10H12ClN B15092580 3-[(2-Chlorophenyl)methyl]azetidine

3-[(2-Chlorophenyl)methyl]azetidine

Cat. No.: B15092580
M. Wt: 181.66 g/mol
InChI Key: IJGDFXWDQVGNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol (for the free base) . It features an azetidine ring, a four-membered saturated heterocycle, which is a valuable and well-known pharmacophore in medicinal chemistry . The azetidine ring system is found in various natural products and synthetic compounds with significant pharmacological activities . This particular derivative, with a 2-chlorobenzyl substitution, serves as a versatile and constrained building block for organic synthesis and drug discovery. Its structure offers a high degree of functionalization, making it a valuable intermediate for the preparation of more complex molecules . Researchers utilize such azetidine-based scaffolds as conformational constrained analogues of amino acids in peptidomimetics, which are crucial for generating DNA-encoded peptide libraries and studying biologically active substances . The intrinsic ring strain of the azetidine moiety also influences its reactivity and interaction with biological targets, making it a subject of interest in the development of new therapeutic agents . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2

InChI Key

IJGDFXWDQVGNID-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 2 Chlorophenyl Methyl Azetidine and Its Congeners

Established Synthetic Routes to Azetidine (B1206935) Scaffolds

A variety of synthetic methods have been developed to access the azetidine core. These can be broadly categorized into cyclization reactions, cycloaddition reactions, transition metal-catalyzed approaches, stereoselective methods, and ring manipulation strategies.

Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular SN 2 Reactions: This is one of the most traditional and widely used methods for forming the azetidine ring. nih.govfrontiersin.org The reaction involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester, in a 1,3-relationship. nih.govfrontiersin.org For instance, γ-amino alcohols can be converted to their corresponding γ-haloamines, which then undergo intramolecular cyclization to yield the azetidine ring. researchgate.net The efficiency of this reaction can be influenced by the nature of the leaving group and the reaction conditions. For example, the use of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or related reagents can facilitate the cyclization of 3-hydroxypropylamines. rsc.org

Aza-Michael Addition: The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful route to functionalized azetidines. bohrium.commdpi.comorganic-chemistry.org This reaction can be used to construct the azetidine ring intramolecularly. clockss.org For example, the addition of phosphoramidates to Morita-Baylis-Hillman adducts can lead to the formation of azetidine-3-carboxylates and -carbonitriles through an in situ aza-Michael addition followed by intramolecular cyclization. clockss.org More directly, the aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate has been shown to produce a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.commdpi.com

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer an atom-economical approach to the azetidine core, directly forming two new bonds in a single step.

Aza Paternò-Büchi Reaction: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction can be performed both inter- and intramolecularly. nih.gov While historically challenging due to competing reaction pathways, recent advances have expanded the scope of this reaction. springernature.com Visible-light-mediated aza Paternò-Büchi reactions have emerged as a mild and selective method for producing bicyclic and monocyclic azetidines in high yields and diastereoselectivity. springernature.comnih.govacs.org The reaction often utilizes a photosensitizer to excite the imine component, which then undergoes cycloaddition with the alkene. nih.gov The success of the reaction can be dependent on matching the frontier molecular orbital energies of the alkene and the imine equivalent, such as an oxime. nih.gov

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized organic synthesis, and the construction of azetidines is no exception.

Palladium(II)-Catalyzed C(sp³)–H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has become a powerful tool for the synthesis of azetidines. rsc.orgorganic-chemistry.orgacs.org This method allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring. organic-chemistry.orgacs.org The reaction typically employs a directing group, such as picolinamide, to guide the palladium catalyst to a specific γ-C(sp³)–H bond for amination. organic-chemistry.orgacs.org This approach has been successfully applied to a variety of substrates, including those derived from naturally occurring amines, to produce complex polycyclic azetidine scaffolds. acs.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle and has been shown to be highly diastereoselective. organic-chemistry.org In some cases, this methodology has been used for the targeted synthesis of azetidines as byproducts in C(sp³)-H arylation reactions. nih.gov

Stereoselective Synthesis of Azetidine Derivatives

The development of stereoselective methods for azetidine synthesis is crucial for accessing chiral, non-racemic compounds for applications in medicinal chemistry. rsc.orgresearchgate.netchemrxiv.org Many of the established methods, such as those mentioned above, can be adapted for stereocontrol. For example, asymmetric hydrogenation of prochiral azetinyl-carboxylic acids using metal catalysts can provide access to a library of functionalized 2-azetidinylcarboxylic acids with high diastereo- and enantioselectivity. acs.orgresearchgate.net The use of chiral auxiliaries, such as tert-butanesulfinamide, has also been employed to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org

Strain-Release Homologation and Ring Contraction Methods

The inherent ring strain of azetidines can be harnessed as a driving force in their synthesis.

Strain-Release Homologation: A modular approach to azetidine synthesis involves the strain-release homologation of boronic esters with highly strained azabicyclo[1.1.0]butane. acs.orgnih.govthieme-connect.com The reaction proceeds by trapping azabicyclo[1.1.0]butyl lithium with a boronic ester, followed by an acid-catalyzed 1,2-migration that cleaves the central C-N bond, thereby relieving the ring strain and forming the azetidine ring. acs.orgnih.gov This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. nih.gov This strategy has also been extended to four-component reactions for the synthesis of highly functionalized azetidines. nih.gov Furthermore, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes allows for the selective formation of 3-arylated azetidines. rsc.org

Ring Contraction: Ring contraction of larger heterocyclic systems provides another entry into the azetidine framework. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.govacs.org In this method, treatment with a base promotes a nucleophilic addition to the carbonyl group, followed by an intramolecular SN 2 reaction that expels the bromide and contracts the five-membered ring to a four-membered azetidine ring. rsc.orgacs.org This approach allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine product. nih.gov

Targeted Synthesis of 3-[(2-Chlorophenyl)methyl]azetidine and Analogs

The synthesis of specifically 3-substituted azetidines, such as this compound, often relies on the functionalization of a pre-formed azetidine ring or the use of starting materials that already contain the desired substituent or a precursor.

While a direct, one-step synthesis of this compound is not extensively detailed in the provided search results, the general methodologies described above can be adapted for its synthesis. For instance, a plausible route could involve the synthesis of an azetidine-3-one intermediate, which can then undergo a Wittig reaction or a Grignard addition with a (2-chlorophenyl)methyl Grignard reagent, followed by reduction. The synthesis of azetidin-3-ones themselves can be achieved through methods like the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov

Another general strategy involves the alkylation of a suitable 3-substituted azetidine precursor. For example, novel 3-substituted azetidine derivatives have been synthesized by the alkylation of a 3-hydroxyazetidine derivative. nih.gov This suggests that a 3-hydroxyazetidine could be converted to a better leaving group and then reacted with a (2-chlorophenyl)methyl nucleophile.

Furthermore, the strain-release homologation of a (2-chlorophenyl)methyl boronic ester with azabicyclo[1.1.0]butane could theoretically provide a direct route to the desired product. acs.orgnih.gov

The table below summarizes some examples of synthetic approaches that yield substituted azetidines, which could be conceptually applied to the synthesis of this compound.

Starting Material Key Reaction Product Type Reference
Chiral N-propargylsulfonamidesGold-catalyzed oxidative cyclizationChiral azetidin-3-ones nih.gov
Imine and alkeneAza Paternò-Büchi reactionFunctionalized azetidines rsc.orgnih.govspringernature.comnih.govacs.org
Picolinamide (PA) protected aminesPalladium-catalyzed intramolecular C(sp³)–H aminationAzetidines rsc.orgorganic-chemistry.orgacs.orgacs.org
Azabicyclo[1.1.0]butane and boronic estersStrain-release homologationSubstituted azetidines acs.orgnih.govthieme-connect.com
α-Bromo N-sulfonylpyrrolidinonesNucleophilic addition-ring contractionα-Carbonylated N-sulfonylazetidines organic-chemistry.orgnih.govacs.org
(N-Boc-azetidin-3-ylidene)acetate and NH-heterocyclesAza-Michael additionFunctionalized 3-substituted 3-(acetoxymethyl)azetidines bohrium.commdpi.com
3-Aryl-3-oxypropylamine scaffoldAlkylation of 3-hydroxyazetidine derivative3-Substituted azetidines nih.gov

Strategies for Introducing the Chlorophenylmethyl Moiety

The introduction of a (2-chlorophenyl)methyl group onto an azetidine ring can be achieved through several established synthetic organic chemistry methods. These strategies typically involve the reaction of a pre-formed azetidine derivative with a suitable chlorobenzyl electrophile or the construction of the ring from precursors already containing the key fragment.

One primary method is the N-alkylation of a pre-existing azetidine. However, for C-alkylation at the 3-position, a different approach is required. A common strategy involves the alkylation of an azetidine-3-carbonitrile (B1291615) or a related derivative. For instance, the synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been demonstrated, followed by LDA-promoted diastereoselective α-alkylation to introduce substituents. nih.gov A similar principle could be applied to an appropriately protected azetidine-3-carbonitrile, where a base like lithium diisopropylamide (LDA) would generate a nucleophilic carbanion at the C3 position, which could then be reacted with 2-chlorobenzyl chloride or bromide to form the desired C-C bond.

Another powerful and widely used method is reductive amination . libretexts.orgyoutube.comorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize this compound, one could envision a pathway starting with a suitable 3-oxoazetidine derivative. This ketone would first react with an amine to form an intermediate enamine or iminium ion, which is then reduced. Alternatively, a more convergent approach would involve the reductive amination of 2-chlorophenylacetaldehyde with a 3-aminoazetidine derivative, although this would result in a different substitution pattern. A more relevant strategy would be the reaction of azetidin-3-one (B1332698) with a (2-chlorophenyl)methylamine under reductive conditions. The choice of reducing agent is crucial, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [Na(AcO)₃BH] being common choices due to their selectivity for reducing the intermediate iminium ion over the starting ketone. libretexts.orgyoutube.com

Table 1: Comparison of Potential Strategies for C3-Alkylation

StrategyKey PrecursorsKey ReagentsGeneral Principle
Alkylation of C3-NucleophileN-protected azetidine-3-carbonitrileLDA, 2-chlorobenzyl halideGeneration of a carbanion at the C3 position followed by nucleophilic attack on the benzyl (B1604629) halide.
Reductive AminationN-protected 3-oxoazetidine, (2-chlorophenyl)methanamineNaBH₃CN or Na(AcO)₃BHFormation of an iminium ion intermediate followed by in-situ reduction to form the C-N bond. (Note: This would lead to a 3-amino derivative, not the target compound directly). A more direct, though challenging, approach might involve a Grignard-type reaction.
Grignard ReactionN-protected 3-oxoazetidine2-chlorobenzylmagnesium bromideNucleophilic addition of the Grignard reagent to the ketone, followed by reduction of the resulting tertiary alcohol. nih.gov

Furthermore, gold-catalyzed intermolecular oxidation of alkynes has been reported as a flexible route to chiral azetidin-3-ones, which are versatile precursors for further functionalization. nih.gov These ketones can then be subjected to reactions like the Grignard reaction to introduce the desired chlorophenylmethyl group at the C3 position. nih.gov

Scalable Synthetic Approaches for Azetidine-Based Compounds

The transition from laboratory-scale synthesis to large-scale production of active pharmaceutical ingredients (APIs) presents numerous challenges, including cost, safety, environmental impact, and process robustness. amazonaws.comescoaster.com For azetidine-based compounds, developing scalable routes is crucial for their application in pharmaceuticals.

A key consideration for scalability is the choice of starting materials and reagents, prioritizing those that are commercially available, inexpensive, and less hazardous. amazonaws.com For instance, routes for the large-scale synthesis of 1,3,3-trinitroazetidine (B1241384) (TNAZ) have been developed with a focus on creating environmentally benign pathways to key intermediates. dtic.mil

One scalable approach involves the cyclization of readily available precursors. A reported general method for producing enantioenriched C2-substituted azetidines on a gram-scale involves a three-step sequence starting from chiral tert-butanesulfinamides, achieving a 44% yield with a single purification step. nih.govacs.org While this example focuses on C2 substitution, the principles of minimizing purification steps and using robust reactions are broadly applicable. The development of robust processes for trisubstituted azetidines on a multi-gram scale has also been described, forming the basis for creating diverse chemical libraries. nih.gov

Another scalable strategy is the intramolecular amination of organoboronates, which can provide azetidines, pyrrolidines, and piperidines. organic-chemistry.org The development of one-pot syntheses is also highly desirable for large-scale production as it reduces waste, time, and cost. A one-pot method for creating nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium has been shown to be simple and efficient. organic-chemistry.org

When developing a scalable process, it's critical to avoid purification methods like column chromatography, which are not feasible on an industrial scale. amazonaws.com Instead, purification should be achieved through techniques like crystallization or selective precipitation. amazonaws.com The entire process, from reaction to purification and drying, must be optimized to be reproducible and controllable in a plant environment. amazonaws.comescoaster.com

Table 2: Considerations for Scalable Azetidine Synthesis

FactorLaboratory Scale FocusIndustrial (Scalable) Focus
PurificationColumn Chromatography is commonCrystallization, Precipitation, Distillation amazonaws.com
ReagentsWide variety, novelty may be prioritizedCost-effective, safe, readily available amazonaws.com
ProcessMulti-step sequences are acceptableOne-pot reactions, convergent synthesis, minimal unit operations amazonaws.comorganic-chemistry.org
SolventsWide variety, including chlorinated solventsEnvironmentally benign, easily recyclable solvents
YieldImportantCrucial, but balanced with process efficiency and cost

Advanced Synthetic Techniques and Emerging Methodologies

The field of organic synthesis is continually evolving, with new technologies and methodologies being developed to improve efficiency, selectivity, and environmental friendliness. For the synthesis of strained ring systems like azetidines, these advancements are particularly impactful.

Recent advances in azetidine synthesis include methods based on ring contraction, cycloaddition reactions, C-H activation, and strain-release homologation. rsc.org For example, palladium-catalyzed intramolecular C(sp³)-H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org Another innovative approach involves the use of photochemistry, such as the visible-light-mediated aza Paternò-Büchi reaction, to construct the azetidine core, a method that has proven to be scalable. rsc.orgresearchgate.net

Microwave-Assisted Synthesis in Azetidine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in modern chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inajrconline.org This technology utilizes microwave irradiation to directly heat the reactants and solvent, leading to rapid and uniform heating throughout the reaction mixture. rasayanjournal.co.inclockss.org

The application of microwave heating has been successfully demonstrated in the synthesis of various heterocyclic compounds, including azetidines. rasayanjournal.co.inresearchgate.netmdpi.com One notable example is the rapid N-alkylation of azaheterocycles under solvent-free conditions, which is significantly faster than traditional methods. clockss.orgresearchgate.net This approach can reduce reaction times from hours to minutes.

A specific application in azetidine synthesis is the one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org This method provides a simple and efficient route to 1,3-disubstituted azetidines. Furthermore, a facile microwave-assisted methodology has been developed for the accelerated synthesis of highly pure azetidines in aqueous media via the cyclization of 3-(ammonio)propyl sulfates. researchgate.net These reactions are often complete in as little as fifteen minutes. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction TimeHours to daysMinutes to hours ajrconline.orgclockss.org
Energy EfficiencyLower (heats vessel then contents)Higher (direct heating of molecules) rasayanjournal.co.in
YieldsVariable, often lowerOften higher due to reduced side reactions and degradation ajrconline.org
ConditionsOften requires high-boiling, aprotic solventsEnables reactions in "dry" media or green solvents like water clockss.orgresearchgate.net
SelectivityCan be lower due to thermal gradientsOften improved due to uniform heating clockss.org

The use of microwave irradiation is not limited to ring formation. It can also facilitate subsequent functionalization steps. For instance, copper-catalyzed cross-coupling reactions of N-tosylhydrazones with azine N-oxides are facilitated by microwave heating to produce ortho-alkylated products. nih.gov This indicates the potential for using MAOS to modify the chlorophenyl ring of this compound or to perform other transformations on the molecule, offering a powerful tool for creating analogues and derivatives efficiently.

Structural Modifications and Derivative Synthesis of 3 2 Chlorophenyl Methyl Azetidine

Design Principles for Azetidine (B1206935) Derivatives

The azetidine ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates. ambeed.comenamine.net Its incorporation can lead to improved metabolic stability and binding affinity. enamine.net The design of azetidine derivatives often involves considering the vector and trajectory of substituents to optimize interactions with biological targets. enamine.net The three-dimensional nature of the azetidine scaffold allows for the precise positioning of functional groups in space, which is a key principle in modern drug design. enamine.net

Key design principles for creating azetidine derivatives include:

Scaffold Hopping and Bioisosterism: Replacing other cyclic systems, such as piperidines or pyrrolidines, with an azetidine ring can lead to novel intellectual property and improved pharmacological profiles. enamine.netnih.gov

Conformational Constraint: The inherent rigidity of the azetidine ring reduces the entropic penalty upon binding to a target, potentially increasing potency. enamine.netnih.gov

Introduction of 3D-Character: Moving away from flat, aromatic structures towards more three-dimensional molecules can enhance selectivity and reduce off-target effects. enamine.net

Vectorial Orientation of Substituents: The substituents on the azetidine ring can be directed in specific spatial orientations to probe and interact with binding pockets of target proteins. enamine.net

Chemical Derivatization at the Azetidine Nitrogen

The secondary amine of the azetidine ring is a prime site for chemical modification. N-substitution allows for the introduction of a wide variety of functional groups, significantly altering the molecule's properties.

Common derivatization strategies at the azetidine nitrogen include:

N-Alkylation: Introduction of alkyl or substituted alkyl groups can modulate lipophilicity and steric bulk. For instance, N-alkylation of azetidines with allyl bromide has been used to prepare precursors for more complex ring systems. nih.gov

N-Acylation and N-Sulfonylation: These reactions introduce amide or sulfonamide functionalities, which can act as hydrogen bond donors or acceptors and influence the electronic properties of the nitrogen atom. colab.ws

N-Arylation: The introduction of aryl or heteroaryl groups can facilitate π-stacking interactions with biological targets.

Reductive Amination: This method allows for the introduction of a wide range of substituents by reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent.

The choice of substituent on the nitrogen atom can have a profound impact on the biological activity of the resulting derivative. For example, in a series of N-substituted-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the introduction of a benzyl (B1604629) group at the nitrogen was found to be crucial for antiviral activity. nih.gov

Substituent Effects at the 3-Position of the Azetidine Ring

The 3-position of the azetidine ring offers another key vector for structural diversification. The introduction of different substituents at this position can influence the molecule's conformation and its interaction with target proteins.

Substituent at 3-PositionObserved EffectReference
Aryl groupsCan lead to compounds with activity as triple reuptake inhibitors. nih.gov nih.gov
3-methyl-4-fluorophenyl groupConferred antiviral activity in a series of azetidin-2-ones. nih.gov nih.gov
Carboxylic acidServes as a handle for further synthetic modifications. acs.org acs.org

The stereochemistry at the 3-position is also a critical determinant of biological activity. In a study of bicyclic azetidines with antimalarial activity, the stereochemistry at the C3 position was shown to be important. acs.org Furthermore, the nature of the substituent at the 3-position can influence the reactivity of the azetidine ring itself.

Modification of the Chlorophenyl Moiety and its Influence on Molecular Architecture

The 2-chlorophenyl group is a common feature in many biologically active compounds. Modifications to this aromatic ring can be used to fine-tune electronic properties, steric bulk, and potential interactions with the target.

Potential modifications to the chlorophenyl ring include:

Varying the Position of the Chlorine Atom: Moving the chlorine to the meta or para position would alter the electronic distribution and steric profile of the molecule.

Introducing Additional Substituents: The addition of other groups, such as methyl, methoxy, or trifluoromethyl, can further modulate the properties of the phenyl ring. For example, the synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles demonstrated that different substituents on the benzyl ring led to varying levels of anti-angiogenic activity. nih.gov

Replacing the Chlorine Atom: Substitution of the chlorine with other halogens (e.g., fluorine, bromine) or other functional groups can have a significant impact on the molecule's properties. For instance, halogenated aryl-iodide derivatives have been shown to be well-tolerated in C-H arylation reactions of azetidines, providing opportunities for further diversification. acs.org

Bioisosteric Replacement: The entire chlorophenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties.

Synthesis of Spirocyclic Azetidine Systems Incorporating Related Motifs

Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures. nih.govrsc.org Incorporating the 3-[(2-Chlorophenyl)methyl]azetidine motif into a spirocyclic framework can lead to novel and conformationally constrained analogs.

Several strategies have been developed for the synthesis of spirocyclic azetidines:

Intramolecular Cyclization: This is a common approach where a precursor containing both the azetidine and the second ring is cyclized. acs.org

[2+2] Cycloaddition: The formal [2+2] cycloaddition between an isocyanate and an exocyclic alkene has been used to create 2-spirocyclic azetidines. chemrxiv.org

Ring-Closing Metathesis: This powerful reaction can be used to form larger rings fused to the azetidine core. nih.gov

From Cyclic Carboxylic Acids: A two-step sequence involving the synthesis of azetidinones followed by reduction has been used to prepare multifunctional spirocyclic azetidines. nih.gov

Computational Chemistry and Modeling Approaches for 3 2 Chlorophenyl Methyl Azetidine

Quantum Chemical Calculations in Azetidine (B1206935) Research (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules like 3-[(2-Chlorophenyl)methyl]azetidine. nih.gov DFT allows for the accurate calculation of various molecular properties that are difficult or impossible to measure experimentally. researchgate.net

Researchers utilize DFT to optimize the geometry of azetidine derivatives, determining bond lengths, bond angles, and dihedral angles of the most stable conformations. researchgate.net These calculations provide insights into the inherent strain and puckering of the four-membered azetidine ring. Furthermore, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

For instance, studies on various substituted azetidines have shown how different functional groups influence the electronic landscape of the molecule. researchgate.net The introduction of nitroimine groups, for example, was studied to design novel high-energy-density compounds, with DFT used to calculate heats of formation (HOFs) and bond dissociation energies (BDEs) to assess their stability and energetic performance. researchgate.net Similarly, for this compound, DFT can elucidate how the 2-chlorophenylmethyl substituent affects the electron distribution and reactivity of the azetidine core. These calculations are also fundamental for interpreting spectroscopic data, such as NMR chemical shifts, by predicting them with high accuracy. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated for Azetidine Derivatives

Descriptor Typical Calculated Value/Range Significance
HOMO Energy -6.0 to -8.0 eV Indicates electron-donating ability; related to ionization potential. nih.gov
LUMO Energy -1.0 to 1.0 eV Indicates electron-accepting ability; related to electron affinity. nih.gov
HOMO-LUMO Gap 5.0 to 7.0 eV Correlates with chemical reactivity and stability. researchgate.net
Dipole Moment 1.5 to 4.0 Debye Influences solubility, intermolecular interactions, and binding affinity. researchgate.net

| Heat of Formation (HOF) | Varies widely with substitution | A fundamental measure of thermodynamic stability. researchgate.net |

Note: The values in this table are illustrative and based on general findings for various azetidine derivatives. Specific values for this compound would require dedicated calculations.

Molecular Docking Studies for Ligand-Target Interactions of Azetidine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. mdpi.com This method is central to structure-based drug design and is widely applied to azetidine derivatives to explore their potential as inhibitors for various diseases. researchgate.netnih.gov The rigid yet three-dimensional nature of the azetidine scaffold makes it an attractive motif for designing ligands that can fit into specific binding pockets with high affinity and selectivity. enamine.net

In a typical docking study involving an azetidine derivative like this compound, the protein target's structure is obtained from crystallographic data. The azetidine compound is then placed into the binding site, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol) and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.comnih.gov

For example, azetidine amides have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.govacs.org Docking studies revealed how these molecules occupy the STAT3 SH2 domain, disrupting the protein's function. nih.gov Similarly, docking simulations could predict how this compound or its derivatives might interact with a specific target. The (2-chlorophenyl)methyl group could engage in hydrophobic or halogen-bonding interactions within a pocket, while the azetidine nitrogen could act as a hydrogen bond acceptor. These predictions guide the rational design of more potent and selective analogues. acs.org

Table 2: Illustrative Molecular Docking Results for Azetidine Derivatives Against a Therapeutic Target

Compound Class Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Azetidine Amides STAT3 -7.0 to -9.5 Tyr705, Ser613, Arg609
Thiazolyl-Coumarins VEGFR-2 -7.7 to -9.9 Cys919, Asp1046, Glu885

Note: This table presents findings from studies on different azetidine-containing compounds to illustrate the application of molecular docking. mdpi.comresearchgate.netnih.gov The specific interactions of this compound would depend on the chosen biological target.

Conformational Analysis and Molecular Dynamics Simulations of Azetidine Compounds

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the dynamic behavior of molecules like this compound over time.

The four-membered azetidine ring is not planar and exists in puckered conformations. The nitrogen atom can undergo a process called nitrogen inversion, where it rapidly flips its configuration. mdpi.com Conformational analysis helps identify the lowest energy (most stable) conformations of the ring and the orientation of its substituents. Studies have shown that the puckering of the azetidine ring and the energy barrier to nitrogen inversion are influenced by the nature of the substituent on the nitrogen atom and at other positions on the ring. mdpi.com

Molecular dynamics simulations provide a more detailed picture by simulating the movement of every atom in the molecule and its surrounding environment (e.g., water) over a period of nanoseconds or longer. researchgate.netnih.gov MD simulations can reveal how the molecule fluctuates between different conformations, the stability of specific ligand-protein complexes, and the role of solvent molecules. For azetidine-2-carboxylic acid, MD simulations have shown that it has a greater tendency to induce a 180° bend in a peptide chain compared to proline, which can disrupt protein structures. nih.gov Similar simulations for this compound could reveal the preferred spatial orientation of the chlorophenyl group relative to the azetidine ring, which is critical for its interaction with a binding site.

Table 3: Conformational Properties of Azetidine Systems

Property Description Significance
Ring Puckering Angle Describes the deviation of the azetidine ring from planarity. Determines the spatial arrangement of substituents and influences binding.
Nitrogen Inversion Barrier The energy required for the nitrogen atom to invert its stereochemistry. mdpi.com Affects the dynamic equilibrium of conformers and can control reactivity. mdpi.com
Conformational Polymorphism The ability of a molecule to exist in different conformations in the solid crystal state. nih.gov Influences physicochemical properties like solubility and melting point. nih.gov

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions during an MD simulation. researchgate.net | Indicates the stability of a molecule or a protein-ligand complex over time. researchgate.net |

Predictive Modeling for Reaction Outcomes and Substrate Scope in Azetidine Synthesis

The synthesis of azetidines has traditionally been challenging due to the ring strain. nih.govthescience.dev Recent advances in synthetic methodology have opened up new routes, but predicting the outcome of these reactions for a given set of reactants can be difficult. organic-chemistry.orgfrontiersin.org Computational modeling, especially using machine learning (ML), is emerging as a powerful tool to predict reaction yields, selectivity, and suitable reaction conditions. eurekalert.orgacs.org

These predictive models are trained on large datasets of experimentally verified reactions. researchgate.net By representing molecules with DFT-derived physical features or other molecular descriptors, ML algorithms can learn the complex relationships between the structure of the reactants, the catalyst, the solvent, and the reaction's success. ucla.edu

For example, researchers have developed computational models that can predict which pairs of alkenes and oximes will successfully react to form azetidines via photocatalysis. thescience.dev These models can prescreen potential substrates, saving significant time and resources compared to a trial-and-error approach. thescience.dev The models analyze factors like the frontier orbital energies of the reactants to predict whether a reaction is energetically favorable. thescience.dev Such an approach could be applied to the synthesis of this compound and its analogues, helping chemists to quickly identify optimal starting materials and conditions to maximize yield and explore a wider range of derivatives. thescience.devucla.edu

Table 4: Example of a Predictive Model's Performance in Chemical Reactions

Model Type Prediction Task Top-1 Accuracy Key Finding
Neural Network Major product of organic reactions 71.8% - 80.3% Template-free models can accurately predict outcomes for reactions the model has not seen before. researchgate.netyoutube.com
Supervised ML Reaction yield for cross-coupling High correlation with experimental data DFT-derived features improve model accuracy over simpler representations. ucla.edu

| Neural Network | Suitable reaction conditions (catalyst, solvent, temp.) | ~70% (top-10 accuracy) | AI can intelligently propose a full set of reaction conditions for a given transformation. acs.org |

In Silico Prediction of Pharmacokinetic Parameters relevant to Drug Design (e.g., bioavailability, lipophilicity)

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. researchgate.net In silico models offer a rapid and cost-effective way to estimate the pharmacokinetic profile of compounds like this compound directly from their chemical structure. ri.senih.gov

These predictive models, often based on Quantitative Structure-Property Relationships (QSPR) or machine learning, use calculated molecular descriptors to estimate key ADME parameters. nih.govresearchgate.net Important properties include:

Lipophilicity (logP): Affects solubility, permeability across membranes, and protein binding.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Essential for drugs targeting the central nervous system (CNS). nih.gov

Metabolism Prediction: Identifies potential interactions with metabolic enzymes like Cytochrome P450 (CYP), which can affect drug clearance and lead to drug-drug interactions.

By inputting the structure of this compound into these models, researchers can get an early indication of its drug-likeness and identify potential liabilities that may need to be addressed through chemical modification. frontiersin.org

Table 5: Illustrative In Silico ADME/Tox Predictions for a Drug Candidate

ADME Parameter Predicted Value/Classification Desired Range/Outcome for Drug-Likeness
Lipophilicity (AlogP98) < 5 A value ≤ 5 is generally preferred for good absorption and permeation. frontiersin.org
Aqueous Solubility (logS) > -4.0 Higher solubility is generally desirable.
Human Intestinal Absorption > 80% High absorption is needed for oral bioavailability.
Caco-2 Permeability (logPapp) > 0.90 High permeability suggests good absorption across the intestinal wall. frontiersin.org
CYP2D6 Inhibitor Non-inhibitor Non-inhibition is desired to avoid drug-drug interactions.

| Oral Bioavailability | High | Indicates the fraction of the drug reaching systemic circulation. |

Note: This table shows a typical output from in silico ADME prediction software. nih.govfrontiersin.org The actual values for this compound would require a specific calculation.

Pharmacological Research and Biological Activity Profiling of Azetidine Derivatives in Vitro Focus

Investigation of Azetidine (B1206935) Derivatives as Enzyme Inhibitors

Azetidine derivatives have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. google.com Their constrained ring system can mimic transition states of enzymatic reactions, leading to potent and selective inhibition.

One area of focus has been the inhibition of N-ribosyl hydrolases and phosphorylases, with azetidine analogues of DADMe-immucillins showing potent inhibition of enzymes like purine (B94841) nucleoside phosphorylase (PNP) and methylthioadenosine phosphorylase (MTAP). acs.org Another important target is the GABA transporter (GAT), and azetidine derivatives have been developed as GABA uptake inhibitors. nih.gov Specifically, azetidin-2-ylacetic acid derivatives have shown high potency at the GAT-1 transporter. nih.gov Additionally, azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a key protein in cancer signaling pathways. nih.gov These compounds have been shown to inhibit the colony survival of human breast cancer cells. nih.gov

DNA Gyrase Inhibition

There is no available scientific literature that has evaluated the inhibitory activity of 3-[(2-Chlorophenyl)methyl]azetidine against DNA gyrase. Research on DNA gyrase inhibitors often involves complex heterocyclic scaffolds, but specific data for this compound is absent.

Topoisomerase IIα Inhibition

No published studies were found that assess the effect of this compound on the activity of human topoisomerase IIα. The potential for this molecule to act as a topoisomerase poison or catalytic inhibitor has not been investigated.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

The inhibitory potential of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has not been reported in the scientific literature.

Receptor Affinity and Antagonist Studies In Vitro

Monoamine Transporter Affinities (DAT, SERT, NET)

There is no available data from in vitro binding or uptake inhibition assays to characterize the affinity of this compound for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET).

Data Table: Monoamine Transporter Affinity of this compound

Transporter Binding Affinity (Kᵢ, nM) Uptake Inhibition (IC₅₀, nM)
DAT Data Not Available Data Not Available
SERT Data Not Available Data Not Available

Dopamine Receptor (D₂, D₄) Antagonism

No studies have been published that evaluate the antagonist activity of this compound at dopamine D₂ or D₄ receptors. Its binding affinity and functional effects at these receptors remain uncharacterized.

Data Table: Dopamine Receptor Antagonism of this compound

Receptor Binding Affinity (Kᵢ, nM) Functional Antagonism (IC₅₀/Kₑ, nM)
D₂ Data Not Available Data Not Available

Other In Vitro Biological Activities

No specific in vitro studies have been identified that report on the anti-inflammatory, anticonvulsant, or antioxidant properties of this compound. While related chemical structures may possess such activities, data for this particular compound is not available.

Data Table: Other In Vitro Biological Activities of this compound

Activity Assay Type Result
Anti-inflammatory e.g., COX inhibition, cytokine release Data Not Available
Anticonvulsant e.g., Ion channel modulation Data Not Available

Structure Activity Relationship Sar Studies of 3 2 Chlorophenyl Methyl Azetidine Derivatives

The structure-activity relationship (SAR) of 3-[(2-chlorophenyl)methyl]azetidine derivatives has been a subject of investigation, particularly in the context of their potential as modulators of monoamine transporters, which are key targets for the treatment of central nervous system (CNS) disorders. These studies aim to elucidate how chemical modifications to the core structure influence biological activity, providing a roadmap for the design of more potent and selective compounds.

Metabolic Studies and Biotransformation of Azetidine Containing Compounds in Vitro Focus

In Vitro Metabolic Pathways of Azetidine (B1206935) Derivatives

The metabolism of azetidine derivatives is complex, involving several enzymatic systems and pathways. Alicyclic amines are known to undergo biotransformations including ring α-oxidation, N-dealkylation, and ring-opening reactions, which are principally catalyzed by cytochrome P450 enzymes. acs.org

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are primary drivers of Phase I metabolism for a vast number of drugs. nih.govmdpi.com For azetidine-containing molecules, CYP-mediated oxidation is a significant metabolic route. A key transformation involves the oxidation of the carbon atom alpha (α) to the ring nitrogen. nih.gov

In studies with an azetidine-based inhibitor of diacylglycerol acyltransferase 2 (DGAT2), in vitro incubations with human liver microsomes supplemented with NADPH showed that the compound underwent a facile CYP-mediated α-carbon oxidation. nih.gov This initial oxidation is a common step that can precede further degradation of the molecule. acs.org The specific CYP isozymes involved, such as CYP3A4, which is a major enzyme for metabolizing many amine-containing drugs, often play a crucial role. acs.orgnih.gov These enzymatic reactions typically involve the binding of the substrate to the heme-iron center of the CYP enzyme, followed by a series of electron and proton transfers to activate an oxygen atom for insertion into the substrate. nih.govyoutube.com

The initial enzymatic transformations lead to a variety of metabolites. Following CYP-mediated oxidation, several types of metabolites can be identified.

Oxidative Metabolites: Hydroxylation is a classic CYP-catalyzed reaction. mdpi.com For azetidine derivatives, oxidation at the α-carbon can lead to an unstable intermediate that breaks down into more stable ketone and aldehyde metabolites. nih.gov

Conjugated Metabolites: The strained azetidine ring can be susceptible to nucleophilic attack, particularly by glutathione (B108866) (GSH), a process that can be catalyzed by Glutathione S-transferases (GSTs). researchgate.netnih.gov This results in the formation of glutathione conjugates. Subsequent enzymatic processing of the GSH conjugate can lead to cysteinylglycinyl, cysteinyl, and mercapturic acid conjugates. nih.gov In some cases, reactive aldehyde metabolites formed from ring scission can be trapped by nucleophiles like GSH or L-cysteine, leading to the formation of thiazolidine (B150603) conjugates. nih.gov

The table below summarizes key metabolites identified in in vitro studies of various azetidine-containing compounds.

Parent Compound ClassKey Metabolites Identified In VitroFormation Pathway
Azetidine-based DGAT2 InhibitorKetone (M2), Aldehyde (M6)CYP-mediated α-carbon oxidation and subsequent ring scission. nih.gov
Azetidine-based DGAT2 InhibitorCys-Gly-thiazolidine (M3), Cys-thiazolidine (M5)Trapping of aldehyde metabolite (M6) by glutathione or L-cysteine. nih.gov
Spiro-azetidine MCHR1 Antagonist (AZD1979)Glutathionyl conjugate (M12)Direct, GST-catalyzed nucleophilic attack by glutathione on the azetidine ring. nih.gov
Spiro-azetidine MCHR1 Antagonist (AZD1979)Cysteinyl, Cysteinylglycinyl, Mercapturic acid conjugatesFurther metabolism of the initial glutathione conjugate. nih.gov

This table is interactive. Click on the headers to sort.

The opening of the azetidine ring is a notable degradation pathway, driven by the molecule's inherent ring strain. nih.gov This can occur through multiple mechanisms.

CYP-Dependent Ring Scission: As observed with the DGAT2 inhibitor, CYP-mediated oxidation at the α-carbon can destabilize the ring, leading to its scission and the formation of stable linear metabolites like ketones and aldehydes. nih.gov The resulting aldehyde can be a reactive electrophile, necessitating further detoxification. nih.gov

Direct GST-Catalyzed Ring Opening: An unusual metabolic pathway was discovered for the spiro-azetidine compound AZD1979. researchgate.netnih.gov In human hepatocyte studies, this compound underwent ring scission through a direct nucleophilic attack by glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov Significantly, this process occurred without prior bioactivation by CYP enzymes, as its formation was not prevented by a P450 inhibitor. researchgate.netnih.gov This highlights a direct conjugation and cleavage pathway as a potential metabolic liability for strained rings.

Chemical Degradation: Beyond enzymatic processes, some N-substituted aryl-azetidines have been shown to undergo acid-mediated intramolecular ring-opening. nih.gov This decomposition is pH-dependent, occurring more rapidly at low pH, and is influenced by the basicity (pKa) of the azetidine nitrogen. Protonation of the nitrogen facilitates nucleophilic attack by a pendant group, leading to ring cleavage. nih.gov This represents a chemical stability issue rather than a metabolic one, but it is a critical consideration in drug design. nih.gov

Strategies for Modulating In Vitro Metabolism in Azetidine Design

Insights into these metabolic pathways allow medicinal chemists to proactively design more stable compounds. Several strategies can be employed to mitigate unwanted metabolism of the azetidine scaffold.

StrategyDescriptionExample Application
Blocking Metabolic Soft Spots Introducing atoms, typically fluorine, at positions susceptible to CYP-mediated oxidation. Fluorine's high electronegativity and small size can shield the site from enzymatic attack without significantly altering the molecule's shape.In a series of Lysyl tRNA Synthetase inhibitors, oxidation on an alkyl ring was a primary metabolic route. Introducing fluoro substituents at these "soft spots" successfully reduced in vitro microsomal turnover. acs.org
Introduction of Polarity Adding polar functional groups (e.g., hydroxyl, methoxy) near metabolic sites can alter the molecule's properties and reduce its affinity for metabolizing enzymes.This strategy was also explored for the Lysyl tRNA Synthetase inhibitors and was successful in reducing metabolic turnover, though it sometimes led to a decrease in potency. acs.org
Scaffold Hopping/Replacement If the azetidine ring itself is the primary source of metabolic instability (e.g., formation of a reactive metabolite), it can be replaced with a different, more stable heterocyclic ring.For a DGAT2 inhibitor, the azetidine ring led to the formation of a reactive aldehyde. Replacing the azetidine with a pyridine (B92270) ring mitigated this liability and improved potency, leading to the clinical candidate Ervogastat. nih.gov
Modulating Ring Basicity (pKa) For compounds susceptible to acid-mediated degradation, modifying the electronics of the molecule to lower the pKa of the azetidine nitrogen can enhance stability in acidic environments.Studies on N-linked heteroaryl azetidines showed that analogues with a lower azetidine nitrogen pKa were significantly more stable to acid-mediated ring-opening. nih.gov

This table is interactive. Click on the headers to sort.

Role of Metabolic Insights in Rational Drug Design of Azetidine Scaffolds

A thorough understanding of the in vitro metabolic fate of azetidine derivatives is fundamental to modern rational drug design. acs.orgnih.gov Early evaluation of metabolic characteristics allows for the optimization of physicochemical properties to balance potency with a favorable pharmacokinetic profile. acs.orgnih.gov

By identifying metabolic liabilities such as CYP-mediated oxidation or GST-catalyzed ring scission, chemists can implement strategies to improve metabolic stability. nih.govacs.org This process helps to minimize high clearance, which can lead to poor drug exposure, and crucially, to avoid the formation of reactive metabolites that could cause toxicity. nih.gov The discovery that replacing an azetidine ring with pyridine could eliminate a bioactivation liability was a key step in the development of the clinical candidate ervogastat, demonstrating the power of this approach. nih.gov Ultimately, integrating metabolic studies early in the drug discovery process enables the design of safer and more effective azetidine-containing therapeutics. enamine.netnih.gov

Future Directions and Emerging Research Areas for 3 2 Chlorophenyl Methyl Azetidine

Integration of Artificial Intelligence and Machine Learning in Azetidine (B1206935) Research

In the context of 3-[(2-Chlorophenyl)methyl]azetidine and its analogs, AI and ML can be leveraged in several ways:

De Novo Design and Optimization: Generative AI models can design novel azetidine derivatives with optimized properties. simulations-plus.com By inputting desired parameters, such as target affinity, selectivity, and pharmacokinetic profiles, these algorithms can propose new molecular structures, including variations on the this compound scaffold. This approach can explore a vast chemical space more efficiently than traditional methods. simulations-plus.com

Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and physicochemical properties of azetidine compounds. This predictive capability allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby reducing experimental waste. mdpi.com

Synthesis Planning: AI can assist in devising efficient synthetic routes for complex azetidine derivatives. mdpi.com By analyzing known reactions and predicting reaction outcomes, these tools can help chemists overcome the synthetic challenges often associated with strained ring systems. nih.govmedwinpublishers.com

AI/ML Application AreaPotential Impact on Azetidine Research
Generative Design Rapidly create novel this compound analogs with tailored properties.
Predictive Analytics Forecast biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to prioritize synthetic efforts.
Retrosynthesis Planning Identify optimal and sustainable synthetic pathways for complex azetidine targets.

Novel Applications Beyond Traditional Medicinal Chemistry

While the primary focus for azetidine compounds has been in medicinal chemistry due to their diverse pharmacological activities, emerging research is exploring their utility in other scientific domains. nih.gov The unique properties conferred by the strained azetidine ring, such as molecular rigidity and stability, make them attractive scaffolds for new applications. nih.govrsc.org

One such area is the development of energetic materials . The inherent ring strain of the azetidine core can be harnessed to create high-energy molecules. researchgate.net Research in this field has shown that azetidine-based compounds can be potential candidates for solid melt-castable explosives and liquid propellant plasticizers. researchgate.net While specific research on this compound in this context is not yet prevalent, the foundational work on other azetidine scaffolds opens up this possibility.

Another potential application lies in materials science , specifically in the synthesis of novel polymers. The controlled ring-opening of azetidines can lead to the formation of unique polyamide structures. The specific substituents on the azetidine ring, such as the (2-chlorophenyl)methyl group, would influence the properties of the resulting polymer, potentially leading to materials with tailored thermal or mechanical characteristics.

Potential Application AreaRationale for Azetidine Scaffold
Energetic Materials The high ring strain of the azetidine core contributes to the energetic properties of the molecule. researchgate.net
Polymer Science Ring-opening polymerization of azetidines can produce novel polyamides with unique properties.
Catalysis Chiral azetidine derivatives can serve as ligands or catalysts in asymmetric synthesis. rsc.org

Green Chemistry Approaches in Azetidine Synthesis

The synthesis of azetidines has traditionally been challenging, often requiring harsh reaction conditions and the use of toxic reagents. medwinpublishers.comorganic-chemistry.org The principles of green chemistry are increasingly being applied to address these issues, aiming to develop more environmentally benign and efficient synthetic methods.

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities reduces waste. Palladium-catalyzed C-H activation and amination reactions are promising avenues for the efficient synthesis of azetidines. organic-chemistry.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a major focus. mdpi.com Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for producing nitrogen-containing heterocycles. organic-chemistry.org

Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a mild and efficient way to construct the azetidine ring. rsc.orgresearchgate.net This approach often proceeds at ambient temperature, reducing energy consumption.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up of azetidine synthesis.

Green Chemistry PrincipleApplication in Azetidine Synthesis
Atom Economy Utilizing catalytic reactions to maximize the incorporation of starting materials into the final product. organic-chemistry.org
Safer Solvents and Auxiliaries Employing water or other environmentally benign solvents to reduce pollution. mdpi.comorganic-chemistry.org
Energy Efficiency Using photochemical or microwave-assisted methods to reduce reaction times and energy consumption. rsc.orgorganic-chemistry.org
Waste Prevention Designing synthetic routes that minimize the formation of byproducts.

The future of research on this compound is bright and multifaceted. By embracing computational tools, exploring non-traditional applications, and adopting sustainable synthetic practices, scientists can unlock the full potential of this intriguing molecule and the broader class of azetidine compounds.

Q & A

Q. What methods enable comparative efficacy analysis between this compound and structurally related compounds?

  • Methodology :
  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., halogen positioning) and test in parallel assays .
  • Meta-analysis : Aggregate published data on azetidine derivatives to identify trends in bioactivity (e.g., chlorine substituents vs. MRSA inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.